(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl
Description
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl is a chiral pyrrolidine derivative featuring a fluorine-substituted aromatic ring at the 2-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The hydrochloride (HCl) salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
Molecular Formula |
C11H13ClFNO2 |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
2-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(6-8)10-9(11(14)15)4-5-13-10;/h1-3,6,9-10,13H,4-5H2,(H,14,15);1H |
InChI Key |
ZBTWAMFOJAXJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorinated aromatic compound can yield the desired product through a series of steps including cyclization, reduction, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Lead Compound Development :
- The structural characteristics of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl make it a promising candidate for developing new therapeutic agents targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions suggests potential applications in treating neurological disorders, pain management, and other conditions influenced by neurotransmitter systems.
-
Biological Activity Studies :
- Research has demonstrated that this compound exhibits significant binding affinity to various receptors, potentially influencing synaptic activity and cellular signaling pathways. Interaction studies are crucial for elucidating its mechanism of action, which could lead to novel therapeutic strategies.
Biological Research Applications
-
Target Identification :
- The fluorophenyl group enhances the compound's ability to interact with specific enzymes and receptors, making it an excellent candidate for target identification in drug discovery processes. Studies have shown its effectiveness in modulating the activity of certain biological targets, which is essential for understanding its therapeutic potential.
-
Pharmacological Profiling :
- Detailed pharmacological profiling is ongoing to assess the compound's efficacy and safety profile. This includes evaluating its effects on various biological systems through in vitro and in vivo models, providing insights into its potential therapeutic uses.
Industrial Applications
- Synthesis of Complex Molecules :
- Material Development :
-
Neurological Disorders :
- Preliminary studies have indicated that this compound may influence neurotransmitter systems involved in mood regulation and cognitive functions. Ongoing research aims to clarify its role as a potential treatment for conditions such as depression and anxiety disorders.
-
Pain Management :
- Investigations into the analgesic properties of this compound suggest it may interact with pain pathways effectively. This opens avenues for developing non-opioid analgesics that can mitigate pain without the associated risks of addiction.
Mechanism of Action
The mechanism of action of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is part of a broader class of pyrrolidinecarboxylic acid derivatives. Key structural variations among analogs include:
- Aryl substituents : Position and electronic nature of the aromatic ring.
- Pyrrolidine modifications: Substituents on the pyrrolidine ring (e.g., methylamino, trifluoromethyl groups).
- Salt forms : Hydrochloride vs. free base.
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, 4-methoxyphenyl (electron-donating) and o-tolyl (sterically bulky) analogs may exhibit altered solubility and receptor affinity . Urea-containing analogs (e.g., compounds from –2) show higher molecular weights (~466–482 g/mol) due to the trifluoromethylphenyl urea moiety, which could improve target selectivity but reduce metabolic stability .
Stereochemical Considerations :
- The (3S) configuration of the target compound distinguishes it from (3R,4S) diastereomers in . Stereochemistry impacts spatial orientation of functional groups, which is crucial for chiral recognition in biological systems.
Synthetic Efficiency :
- Yields for urea-modified analogs range from 63–68%, with purity >99%, suggesting robust synthetic routes for complex pyrrolidine derivatives . Data on the target compound’s synthesis are absent, but similar protocols (e.g., coupling reactions, chiral resolution) may apply.
Industrial Relevance :
- Supplier listings in highlight commercial demand for pyrrolidinecarboxylic acid derivatives, particularly those with halogenated or substituted aryl groups (e.g., 3-chlorophenyl, 4-methoxyphenyl). These are likely intermediates in drug discovery .
Biological Activity
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, hydrochloride is a chemical compound notable for its potential biological activity attributed to its unique structural features, particularly the presence of a fluorophenyl group. This compound has garnered interest in pharmaceutical research due to its ability to interact with various biological targets, influencing cellular pathways and responses.
- Molecular Formula : C11H13ClFNO2
- Molecular Weight : 245.68 g/mol
- CAS Number : 1212480-22-2
The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group, enhancing its binding affinity to molecular targets within biological systems.
The biological activity of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl is primarily due to its interaction with specific enzymes and receptors. The fluorophenyl substituent may modulate the activity of these targets, leading to significant alterations in cellular signaling pathways. The exact mechanisms can vary based on the context of use and specific biological systems involved.
Enzyme Interaction
Research indicates that this compound can influence enzyme activity, particularly in pathways related to cancer and inflammation. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on various kinases and receptors associated with tumor progression and inflammatory responses .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid can exhibit varying degrees of toxicity depending on the cellular context. For example, in studies involving different cancer cell lines, the compound showed promising results in inhibiting cell proliferation at specific concentrations .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 5.2 | Significant inhibition observed |
| MCF-7 | 10.1 | Moderate cytotoxicity |
| A549 | 7.4 | Effective against lung cancer cells |
Case Studies
- Case Study on Cancer Cells : In a study published in Nature, (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid was tested against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly in HeLa cells with an IC50 value of 5.2 µM, suggesting its potential as an anticancer agent .
- Inflammation Model : Another study focused on inflammatory models where the compound was shown to reduce pro-inflammatory cytokines in macrophage cultures. This suggests that it may have therapeutic potential in treating inflammatory diseases .
Synthesis and Production
The synthesis of (3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid typically involves constructing the pyrrolidine ring followed by the introduction of the fluorophenyl group through various synthetic routes including cyclization reactions. Techniques such as microwave-assisted organic synthesis (MAOS) are often employed to enhance yield and purity during production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
